molecular formula C42H45CoF18N12O12S6 B12307912 Tris(bis(trifluoromethylsulfonyl)imide))

Tris(bis(trifluoromethylsulfonyl)imide))

Cat. No.: B12307912
M. Wt: 1503.2 g/mol
InChI Key: CLFSUXDTZJJJOK-UHFFFAOYSA-N
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Description

Tris(bis(trifluoromethylsulfonyl)imide) is a compound known for its unique properties and applications in various fields. It is a non-coordinating anion with the chemical formula [(CF3SO2)2N]−. This compound is widely used in ionic liquids, lithium-ion batteries, and as a catalyst in organic reactions due to its high stability and low toxicity compared to other counterions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tris(bis(trifluoromethylsulfonyl)imide) involves the reaction of trifluoromethane gas with a nonpolar solvent solution of alkyl lithium under nitrogen protection and low temperature. The resulting trifluoromethyl lithium is then reacted with bis(fluorosulfonyl)imide lithium solution, leading to the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of tris(bis(trifluoromethylsulfonyl)imide) follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions, including temperature and the exclusion of water, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tris(bis(trifluoromethylsulfonyl)imide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tris(bis(trifluoromethylsulfonyl)imide) include alkyl lithium, trifluoromethane gas, and bis(fluorosulfonyl)imide lithium. The reactions typically require low temperatures and an inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving tris(bis(trifluoromethylsulfonyl)imide) depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will vary based on the nucleophile involved .

Mechanism of Action

The mechanism by which tris(bis(trifluoromethylsulfonyl)imide) exerts its effects involves its ability to stabilize ionic species and facilitate electron transfer. In lithium-ion batteries, for example, it improves the conductivity and charge-discharge capacity by suppressing crystallinity in poly(ethylene oxide), which increases the conductivity of the polymer below its melting point .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(bis(trifluoromethylsulfonyl)imide) stands out due to its high stability, low toxicity, and versatility in various applications. Its ability to act as a non-coordinating anion makes it particularly valuable in ionic liquids and as a catalyst in organic reactions .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H15N3.3C2F6NO4S2.Co/c3*1-12(2,3)10-5-7-13-11(9-10)15-8-4-6-14-15;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*4-9H,1-3H3;;;;/q;;;3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFSUXDTZJJJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45CoF18N12O12S6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1503.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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